molecular formula C13H19N3O2 B2647226 tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate CAS No. 898271-45-9

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate

Cat. No.: B2647226
CAS No.: 898271-45-9
M. Wt: 249.314
InChI Key: DJXNRCWSAHCRKC-UHFFFAOYSA-N
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Description

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is an organic compound with the molecular formula C13H19N3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions of azetidine and pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen, followed by nucleophilic substitution with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine and pyridine rings. This dual functionality allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl N-(1-pyridin-2-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXNRCWSAHCRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-chloropyridine and tert-butyl azetidin-3-ylcarbamate in a similar manner as described for tert-butyl {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate. 1H NMR (500 MHz CDCl3): δ 1.46 (s, 9H), 3.76-3.80 (m, 2H), 4.31-4.35 (m, 2H), 4.63 (bs, 1H), 5.10 (bs, 1H), 6.29 (d, 1H), 6.61-6.64 (m, 1H), 7.43-7.47 (m, 1H), 8.14-8.16 (m, 1H); 13C NMR (125 MHz CDCl3): δ 28.58, 41.79, 58.58, 80.22, 106.36, 113.48, 137.37, 148.42, 155.24, 160.66; Mass Spectrum: M+H+ 250.
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